molecular formula C7H18Cl2N2OS B1373204 1-(2-Methanesulfinylethyl)piperazine dihydrochloride CAS No. 1332528-51-4

1-(2-Methanesulfinylethyl)piperazine dihydrochloride

Cat. No.: B1373204
CAS No.: 1332528-51-4
M. Wt: 249.2 g/mol
InChI Key: QONBTPTZGFNAGL-UHFFFAOYSA-N
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Description

1-(2-Methanesulfinylethyl)piperazine dihydrochloride is a piperazine derivative intended for research and development purposes. Piperazine-based compounds are frequently utilized in medicinal chemistry and pharmacology as key building blocks or reference standards . This substance is provided as a dihydrochloride salt, a common formulation to enhance the stability and solubility of organic compounds for experimental use. As with many research chemicals, its specific applications and mechanism of action are areas of active scientific investigation. Researchers are exploring its potential in various fields, including the synthesis of more complex molecules and as a structural motif in the design of bioactive compounds. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all necessary risk assessments before handling.

Properties

IUPAC Name

1-(2-methylsulfinylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS.2ClH/c1-11(10)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONBTPTZGFNAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperazine Monohydrochloride Intermediate

  • Reactants: Piperazine and piperazine dihydrochloride in a polar solvent (e.g., methanol, ethanol, or water).
  • Molar Ratio: Typically around 1:0.9 to 1:1.05 (piperazine to piperazine dihydrochloride).
  • Conditions: Heated to reflux or near reflux (e.g., 60–80 °C) for 1–1.2 hours with stirring.
  • Isolation: After reaction, the mixture is cooled to 10–15 °C, filtered under suction, washed with a small amount of solvent, and dried at 50–75 °C for 5–7 hours.
  • Yield: Approximately 225–245 g of piperazine monohydrochloride is obtained per batch scale described.

Alkylation with Methanesulfinylethyl Halide

  • Electrophile: The 2-(methanesulfinyl)ethyl halide (e.g., chloride or bromide) is used to introduce the methanesulfinyl group.
  • Solvent: Polar solvents such as ethanol, methanol, or water are preferred; non-polar solvents like dichloromethane can also be used depending on solubility.
  • Molar Ratio: Piperazine monohydrochloride to alkyl halide is typically around 1.8–2.2:1.
  • Temperature: Reaction temperatures range from 40 °C to 120 °C depending on solvent and scale.
  • Reaction Time: 2–8 hours with stirring under reflux or controlled heating.
  • Byproduct Removal: After completion, partial solvent removal under reduced pressure is done, followed by cooling and filtration to recover piperazine dihydrochloride.

Purification and Isolation

  • Filtrate Processing: The filtrate containing the crude product is concentrated by vacuum distillation at 90–100 °C to remove residual solvents and unreacted starting materials.
  • Vacuum Rectification: Further purification by vacuum reduced pressure distillation yields the high-purity 1-(2-Methanesulfinylethyl)piperazine.
  • Drying: Final product is dried under controlled temperature (50–70 °C) to constant weight.

Reaction Parameters and Optimization Data

Step Parameter Typical Range / Value Notes
Piperazine to dihydrochloride ratio Molar ratio 1:0.9 to 1:1.05 Affects intermediate purity
Solvent for intermediate formation Type Methanol, Ethanol, Water Polar solvents preferred
Intermediate reaction temp °C 60–80 Reflux conditions
Alkylation molar ratio Piperazine salt : alkyl halide 1.8:1 to 2.2:1 Excess piperazine salt reduces byproducts
Alkylation solvent Type Polar (ethanol, methanol), Non-polar (dichloromethane) Solvent choice affects reaction rate and purity
Alkylation temperature °C 40–120 Higher temps accelerate reaction
Reaction time Hours 2–8 Longer times improve conversion
Solvent removal temp °C 60–100 Vacuum distillation to avoid decomposition
Drying temperature °C 50–75 Ensures removal of residual moisture

Research Findings and Advantages

  • The use of piperazine monohydrochloride intermediate improves selectivity and reduces disubstituted impurities by controlling the reactive amine sites.
  • Recycling of piperazine dihydrochloride byproduct enhances cost efficiency and sustainability.
  • Choice of solvent and temperature critically influences reaction kinetics and product purity.
  • Vacuum distillation purification ensures removal of residual solvents and unreacted materials without thermal degradation.
  • The process is scalable and environmentally friendly due to mild reaction conditions and solvent recovery.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methanesulfinylethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex piperazine derivatives, which can be used in various chemical reactions including oxidation and reduction processes. Its unique methanesulfinyl group enhances its reactivity compared to other piperazine derivatives.
  • Catalytic Applications : In organic synthesis, it can act as a catalyst, facilitating various chemical transformations due to its ability to form hydrogen bonds and interact with different nucleophiles.

Biology

  • Antimicrobial Properties : Research indicates that 1-(2-Methanesulfinylethyl)piperazine dihydrochloride exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanism of action and efficacy against different cancer cell lines.

Medicine

  • Therapeutic Potential : Piperazine derivatives are being explored for their therapeutic applications in treating neurological disorders and cardiovascular diseases. The unique properties of this compound may contribute to novel treatment strategies for these conditions.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The methanesulfinyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Receptor Interactions

  • Target Compound : The sulfinyl group may interact with cysteine residues in receptors via reversible S=O hydrogen bonding, a mechanism observed in sulfoxide-containing drugs (e.g., Esomeprazole) .
  • 1-(2-Methoxyethyl)piperazine : Binds to serotonin (5-HT₁A) receptors due to its ether group’s electron-donating effects .
  • 1-(2-Methylpyridin-4-yl)piperazine : Exhibits affinity for dopamine D₂ receptors due to aromatic π-π stacking .

Therapeutic Potential

  • Target Compound : Hypothesized applications in neurodegenerative diseases (e.g., Parkinson’s) due to redox activity and chiral specificity.
  • 1-(3-Fluorocyclobutyl)piperazine : Explored for antipsychotic activity via σ-receptor modulation .
  • 1-(m-Methylbenzyl)piperazine : Shows promise in anxiety disorders .

Unique Advantages of this compound

Chirality : The sulfinyl group introduces a stereocenter, enabling enantiomer-specific activity .

Solubility-Stability Balance : The dihydrochloride salt improves solubility without compromising stability, unlike hygroscopic analogs like 1-(2-Hydroxyethyl)piperazine .

Biological Activity

1-(2-Methanesulfinylethyl)piperazine dihydrochloride is a piperazine derivative characterized by its unique methanesulfinyl group. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is C7H18Cl2N2OSC_7H_{18}Cl_2N_2OS, indicating the presence of two chlorine atoms, which contribute to its biological reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a potential lead in antibiotic development.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown potent effects against various cancer cell lines, including breast cancer (T47D) and lung cancer (A549). For instance, the compound exhibited an IC50 value of 1.42 µM against T47D cells, while other derivatives demonstrated even lower IC50 values, indicating stronger potency compared to conventional chemotherapeutics like doxorubicin .

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has revealed that modifications to the piperazine ring can significantly enhance biological activity. For example, compounds with specific substituents at the C-2 position showed varying levels of efficacy against cancer cell lines, with some achieving IC50 values lower than those of established drugs .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The methanesulfinyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and modulating enzyme activities or receptor signaling pathways. This mechanism underlies its potential therapeutic applications in treating infections and cancers .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Notable Features
This compoundEffective against E. coli, S. aureus1.42 µM (T47D)Unique methanesulfinyl group
1-(2-Methylethyl)piperazine dihydrochlorideModerate activity5.0 µM (varied)Lacks sulfinyl functionality
1-(2-Chloroethyl)piperazine dihydrochlorideLimited activity10.0 µM (varied)Chlorine substituent reduces reactivity

This table illustrates that the presence of the methanesulfinyl group in this compound significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Q & A

Q. What are the standard methodologies for synthesizing and purifying 1-(2-Methanesulfinylethyl)piperazine dihydrochloride?

The synthesis typically involves alkylation of piperazine derivatives followed by sulfinylation and hydrochloride salt formation. Key steps include:

  • Purification : Recrystallization or column chromatography to isolate intermediates .
  • Salt formation : Reaction with HCl in anhydrous solvents to yield the dihydrochloride salt, monitored by pH titration .
  • Characterization : Techniques such as HPLC (for purity >95%), mass spectrometry (for molecular ion confirmation), and melting point analysis (231–235°C range) .

Q. How can researchers validate the identity and purity of this compound?

A multi-technique approach is essential:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity .
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity, focusing on methanesulfinyl (-S(O)CH3_3) and piperazine proton environments .
  • Elemental analysis : Verify stoichiometry of Cl^- via ion chromatography or argentometric titration .

Q. What solvent systems are optimal for handling this compound in experimental settings?

The compound is hygroscopic and requires anhydrous conditions. Recommended solvents:

  • Polar aprotic : DMSO or DMF for reactions requiring solubility .
  • Aqueous stability : Short-term storage in acidic aqueous solutions (pH 3–4) to prevent hydrolysis of the sulfinylethyl group .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path sampling can predict intermediates and transition states. For example:

  • Reaction optimization : ICReDD’s workflow combines quantum calculations with experimental data to identify optimal sulfinylation conditions, reducing trial-and-error approaches .
  • Solvent effects : COSMO-RS simulations to select solvents that stabilize reactive intermediates .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:

  • Batch standardization : Rigorous quality control using LC-MS to exclude byproducts (e.g., N-oxidized piperazine derivatives) .
  • Dose-response validation : Replicate studies across multiple cell lines or in vivo models to isolate structure-activity relationships .

Q. How does the sulfinylethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The methanesulfinyl moiety acts as a leaving group under basic conditions. Key insights:

  • Kinetic studies : Monitor S–O bond cleavage via 34^{34}S isotopic labeling or Raman spectroscopy .
  • Steric effects : Substituents on the piperazine ring modulate reaction rates, as shown in comparative studies of methyl vs. benzyl derivatives .

Q. What advanced analytical techniques are critical for studying degradation pathways?

  • Accelerated stability testing : Use HPLC-UV/MS to identify degradation products under thermal (40–60°C) and oxidative (H2_2O2_2) stress .
  • Mechanistic probes : Isotope ratio mass spectrometry (IRMS) to trace sulfur oxidation pathways .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s role in multi-step syntheses?

  • Modular reaction sequences : Use the compound as a piperazine precursor in Pd-catalyzed cross-couplings, with in situ HCl scavengers (e.g., K2_2CO3_3) to prevent side reactions .
  • Scale-up challenges : Pilot studies in continuous-flow reactors to enhance heat transfer during exothermic steps (e.g., sulfinylation) .

Q. What are best practices for reconciling computational predictions with experimental yields?

  • Error analysis : Compare calculated activation energies with experimental Arrhenius parameters to refine computational models .
  • Data-driven feedback : Machine learning algorithms trained on reaction databases to predict optimal molar ratios and catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methanesulfinylethyl)piperazine dihydrochloride
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